2-Amino-3-(3-sulfanylphenyl)propanoic acid
Overview
Description
2-Amino-3-(3-sulfanylphenyl)propanoic acid is an organic compound with the molecular formula C₉H₁₁NO₂S It is a derivative of phenylalanine, where the phenyl group is substituted with a sulfanyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-sulfanylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-bromothiophenol and L-serine.
Formation of Intermediate: The 3-bromothiophenol undergoes a nucleophilic substitution reaction with L-serine in the presence of a base such as sodium hydroxide to form the intermediate compound.
Cyclization: The intermediate compound is then cyclized under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-sulfanylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-Amino-3-(3-sulfanylphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biochemistry: It serves as a probe to study enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-sulfanylphenyl)propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-sulfanylphenyl)propanoic acid: Similar structure but with the sulfanyl group at the fourth position.
2-Amino-3-(3-hydroxyphenyl)propanoic acid: Hydroxyl group instead of sulfanyl group.
2-Amino-3-(3-methylphenyl)propanoic acid: Methyl group instead of sulfanyl group.
Uniqueness
2-Amino-3-(3-sulfanylphenyl)propanoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfanyl group can engage in redox reactions and form disulfide bonds, making this compound valuable for studying redox biology and protein chemistry.
Properties
IUPAC Name |
2-amino-3-(3-sulfanylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)5-6-2-1-3-7(13)4-6/h1-4,8,13H,5,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIRACJYHNKUDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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